![molecular formula C22H21ClN2O4S B2917934 4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034311-10-7](/img/structure/B2917934.png)
4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobiphenyl group, an azetidine group, and a pyridinone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The chlorobiphenyl group would likely contribute to the overall stability of the molecule, while the azetidine and pyridinone groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobiphenyl group could potentially increase its hydrophobicity, while the azetidine and pyridinone groups could contribute to its reactivity .Scientific Research Applications
Synthesis and Biological Activities
A significant application of this compound involves its role in the synthesis of new heterocyclic compounds containing a sulfonamido moiety. Studies have demonstrated its utility in synthesizing compounds with promising antibacterial properties. For example, Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic derivatives suitable as antibacterial agents, indicating the potential of such compounds to contribute to the development of novel antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antimicrobial and Antifungal Applications
The compound has also been central to research on antimicrobial and antifungal activities. Shah et al. (2014) synthesized a new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, characterized by their IR, 1H NMR, and spectroscopic data, and tested for antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobials to combat resistant strains of bacteria and fungi (Shailesh H. Shah et al., 2014).
Antitubercular Activity
Another noteworthy application is in the context of antitubercular drug development. Chandrashekaraiah et al. (2014) explored the synthesis of pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. This study highlights the potential use of such compounds in the treatment of tuberculosis, offering insights into designing more effective antitubercular agents (M. Chandrashekaraiah et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[1-[4-(3-chlorophenyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-10-19(12-22(26)24(15)2)29-20-13-25(14-20)30(27,28)21-8-6-16(7-9-21)17-4-3-5-18(23)11-17/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKGYPBOAIDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)
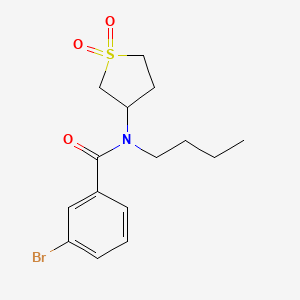
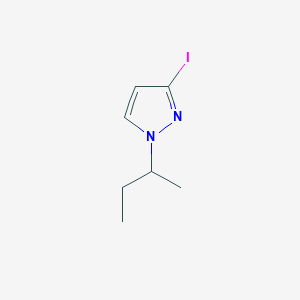
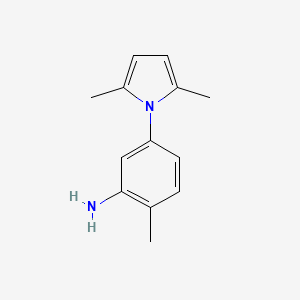

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
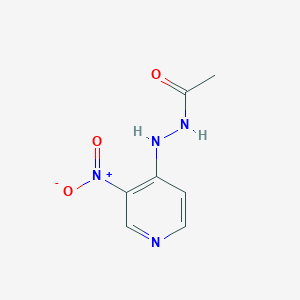
![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
![methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B2917868.png)

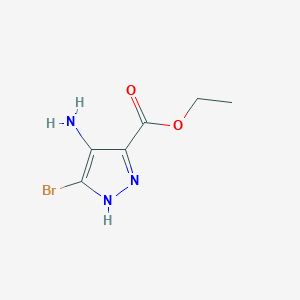
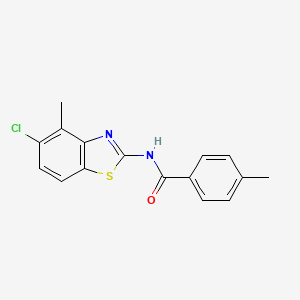
![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)
